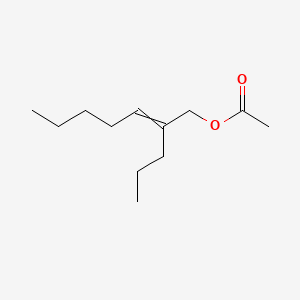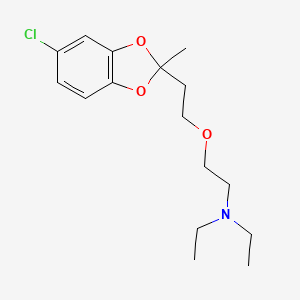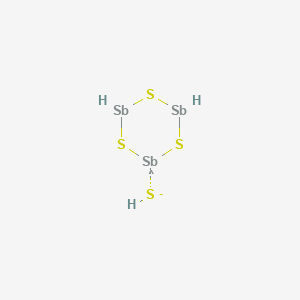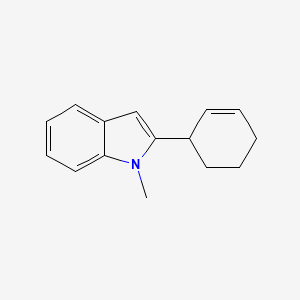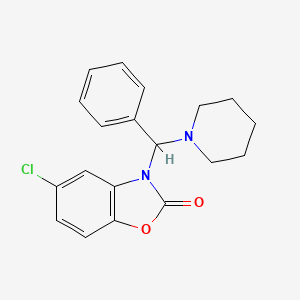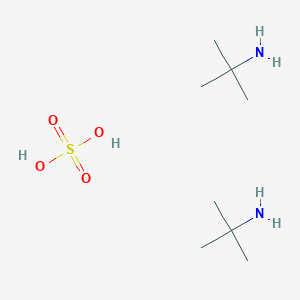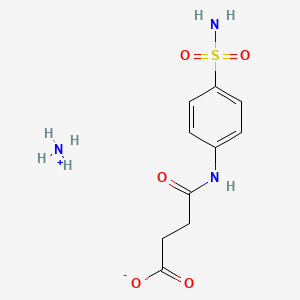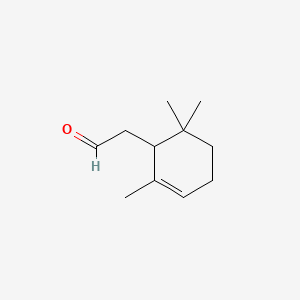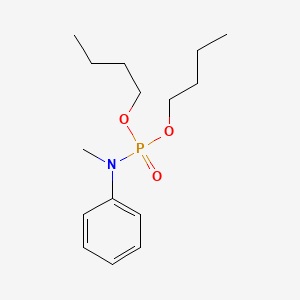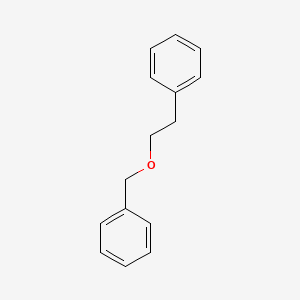
Benzyl 2-phenylethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-phenylethyl ether, also known as (2-phenylethoxy)methylbenzene, is an organic compound with the molecular formula C15H16O. It is characterized by the presence of a benzyl group attached to a 2-phenylethyl ether moiety. This compound is a colorless to pale yellow liquid with a pleasant aromatic odor and is soluble in many organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-phenylethyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of a benzyl halide with a 2-phenylethanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction proceeds via an S_N2 mechanism, resulting in the formation of the ether bond .
Industrial Production Methods: Industrial production of this compound typically involves the same Williamson ether synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-phenylethyl ether undergoes various chemical reactions, including:
Oxidation: The ether can be oxidized to form benzaldehyde and 2-phenylethanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenolysis of the ether bond can yield benzyl alcohol and 2-phenylethanol. This reaction can be catalyzed by nickel or palladium catalysts under hydrogen gas.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Hydrogen gas, nickel or palladium catalysts.
Substitution: NBS, halogenation conditions.
Major Products Formed:
Oxidation: Benzaldehyde, 2-phenylethanol.
Reduction: Benzyl alcohol, 2-phenylethanol.
Substitution: Benzyl bromide.
Scientific Research Applications
Benzyl 2-phenylethyl ether has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of ether cleavage and hydrogenolysis reactions.
Biology: The compound is used in studies of enzyme-catalyzed reactions and metabolic pathways involving ether bonds.
Medicine: Research on this compound includes its potential use as a prodrug, where the ether bond is cleaved in vivo to release active pharmaceutical agents.
Mechanism of Action
The mechanism of action of benzyl 2-phenylethyl ether involves its cleavage through various chemical reactions. For example, in hydrogenolysis, the ether bond is broken by the addition of hydrogen, catalyzed by metals such as nickel or palladium. The cleavage results in the formation of benzyl alcohol and 2-phenylethanol. The molecular targets and pathways involved in these reactions depend on the specific conditions and catalysts used .
Comparison with Similar Compounds
Benzyl phenyl ether: Similar structure but lacks the 2-phenylethyl group.
Phenethyl phenyl ether: Similar structure but lacks the benzyl group.
Benzyl methyl ether: Contains a methyl group instead of the 2-phenylethyl group.
Uniqueness: Benzyl 2-phenylethyl ether is unique due to the presence of both benzyl and 2-phenylethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and research applications .
Properties
CAS No. |
54894-37-0 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-phenylethoxymethylbenzene |
InChI |
InChI=1S/C15H16O/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
MTWBNQBGOBEJKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


